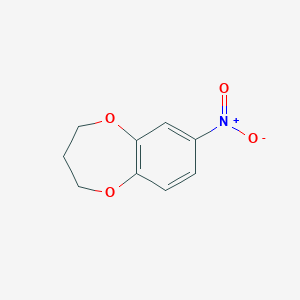
7-nitro-3,4-dihydro-2H-1,5-benzodioxepine
Overview
Description
7-nitro-3,4-dihydro-2H-1,5-benzodioxepine is a chemical compound with the molecular formula C9H9NO4 . It has a molecular weight of 195.17 g/mol . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine is1S/C9H9NO4/c11-10(12)7-2-3-8-9(6-7)14-5-1-4-13-8/h2-3,6H,1,4-5H2 . The compound’s canonical SMILES representation is C1COC2=C(C=C(C=C2)N+[O-])OC1 . Physical And Chemical Properties Analysis
7-nitro-3,4-dihydro-2H-1,5-benzodioxepine has a molecular weight of 195.17 g/mol . It has a computed XLogP3 value of 1.7, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It has a topological polar surface area of 64.3 Ų . The compound’s complexity, as computed by PubChem, is 215 .Scientific Research Applications
Synthesis and Chemical Properties
- The nitration of certain heterocyclic compounds, such as 4-methyl-2,3-dihydro-1H-1,5-benzo-2-diazepinone, yields 7-nitro derivatives, demonstrating the compound's role in synthesizing nitro-substituted heterocycles. These compounds exist in enol form in alkaline media, highlighting their potential in various organic reactions (Puodzhyunaite & Talaikite, 1974).
Medicinal Chemistry and Biological Applications
- In medicinal chemistry, derivatives of 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine, such as Neurounina-1, exhibit neuroprotective effects by enhancing the activity of Na+/Ca2+ exchanger isoforms, NCX1 and NCX2. This compound has shown potential in treating stroke and neonatal hypoxia, with pharmacokinetic parameters established in beagle dogs (Severino et al., 2019).
Material Science and Molecular Electronics
- In the field of molecular electronics, molecules containing nitroamine redox centers have been used in electronic devices, exhibiting negative differential resistance and significant on-off peak-to-valley ratios. This demonstrates the potential of nitro-substituted compounds in developing advanced electronic components (Chen, Reed, Rawlett, & Tour, 1999).
Organic Synthesis and Catalysis
- The compound and its derivatives are also utilized in organic synthesis, for instance, in the preparation of fluorinated and nonfluorinated benzochlorins. These compounds have shown promising results in tumor selectivity and photosensitizing efficacy, underlining their importance in photodynamic therapy (Li et al., 2001).
Safety and Hazards
The compound is associated with several hazard statements, including H302, H312, and H332 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
7-nitro-3,4-dihydro-2H-1,5-benzodioxepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-10(12)7-2-3-8-9(6-7)14-5-1-4-13-8/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLOYOGDBJZJDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)[N+](=O)[O-])OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60410500 | |
| Record name | 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60410500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-nitro-3,4-dihydro-2H-1,5-benzodioxepine | |
CAS RN |
78288-94-5 | |
| Record name | 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60410500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2H-Cyclopenta[b]furan-2-one, 3,3a,6,6a-tetrahydro-](/img/structure/B1598974.png)
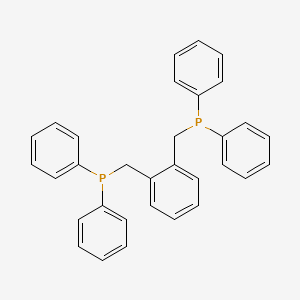

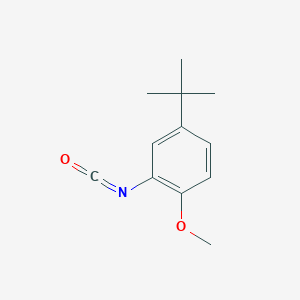



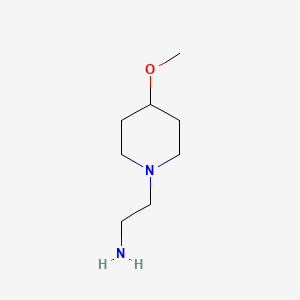



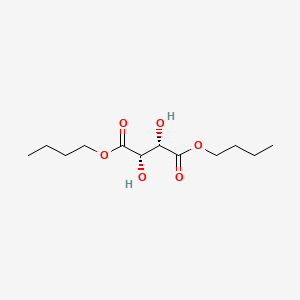

![1-[(4-Methylpiperidin-1-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1598997.png)